molecular formula C11H13NO4 B554275 glycine, N-methyl-N-[(phenylmethoxy)carbonyl]- CAS No. 39608-31-6

glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-

Cat. No. B554275
CAS RN: 39608-31-6
M. Wt: 223.22 g/mol
InChI Key: CBWFTZNMONHKNZ-UHFFFAOYSA-N
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Description

Glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-, also known as methyl N-benzyloxycarbonylglycinate, is a light yellowish oil . It belongs to the category of biochemical engineering, specifically amino acids and derivatives .


Molecular Structure Analysis

The molecular formula of glycine, N-methyl-N-[(phenylmethoxy)carbonyl]- is C11H13NO4 . It has a molecular weight of 223.23 g/mol . The exact mass is also 223.23 .


Physical And Chemical Properties Analysis

Glycine, N-methyl-N-[(phenylmethoxy)carbonyl]- has a density of 1.19 . Its melting point is 111-112 °C, and its boiling point is 147-151℃ . The compound has a vapor pressure of 1.73E-05mmHg at 25°C . It has a topological polar surface area of 64.6 .

Scientific Research Applications

1. Control of Aversion by Glycine-Gated GluN1/GluN3A NMDA Receptors

  • Summary of Application: This research focuses on the role of glycine in controlling aversion through glycine-gated GluN1/GluN3A NMDA receptors in the adult medial habenula (MHb), an epithalamic area controlling aversive physiological states . The study extends the physiological and behavioral implications of glycine by demonstrating its control of negatively valued emotional associations via excitatory glycinergic NMDA receptors .
  • Methods of Application: The researchers discovered that GluN1/GluN3A receptors are operational in neurons of the mouse adult medial habenula (MHb). They found strong immunohistochemical expression of GluN3A subunits in the ventral subdivision of the medial habenula (MHb) of adult mice .
  • Results or Outcomes: Reducing GluN1/GluN3A receptor levels in the MHb prevented place-aversion conditioning .

3. Impairment of Barrier Function of Brain Endothelial Cells

  • Summary of Application: This research investigates the role of glycine in impairing the barrier function of brain endothelial cells. The study found that glycine-responsive NMDAR channels, composed of functional GluN1, GluN2A, and GluN3A subunits, are present in primary mouse brain microvascular endothelial cells (MBMECs) .
  • Methods of Application: The researchers detected glycine-responsive NMDAR channels in MBMECs. They found that application of glycine alone, but not glutamate, was sufficient to induce NMDAR-mediated currents and an increase in intracellular Ca2+ concentrations .
  • Results or Outcomes: The study found that glycine-mediated NMDAR activation leads to loss of BBB integrity and changes in actin distribution .

4. Antineuropathic Effects of Glycine Transporter Inhibitors

  • Summary of Application: This research focuses on the long-term application of glycine transporter inhibitors for their antineuropathic effects. The study found that continuous systemic inhibition of glycine transporters significantly ameliorates neuropathic pain in rats .
  • Methods of Application: The researchers administered specific GlyT1 and GlyT2 inhibitors (ALX5407 and ALX1393) to rats for 14 days via subcutaneous osmotic infusion pumps .
  • Results or Outcomes: Both ALX5407 and ALX1393 ameliorated thermal hyperalgesia and mechanical allodynia in a time- and dose-dependent manner. No respiratory or neuromotor side effects were observed .

5. Glycine Transporter 1 Inhibitors in Opioid Analgesic Tolerance

  • Summary of Application: This research investigates the role of glycine transporter 1 inhibitors in the development of opioid analgesic tolerance. The study found that long-term activation of µ-opioid receptors (MORs) initiates receptor phosphorylation, which triggers β-arrestin-MAPKs and NOS-GC-PKG pathway activation, which ultimately ends with GluN2B receptor overactivation and glutamate release .
  • Methods of Application: The researchers examined the effects of glycine transporter 1 inhibitors on the development of opioid analgesic tolerance .
  • Results or Outcomes: The study found that glycine transporter 1 inhibitors might inhibit this condition, thereby reducing opioid tolerance .

6. Effects of Sarcosine and N,N-dimethylglycine on NMDA Receptor-mediated Excitatory Field Potentials

  • Summary of Application: This study investigates the effects of sarcosine and N,N-dimethylglycine on NMDA receptor-mediated excitatory field potentials. The researchers found that glycine, sarcosine, and DMG alone did not alter the NMDA receptor-mediated EFPs, but in combination with glutamate, glycine and its N-methyl derivatives significantly increased the frequency and amplitude of EFPs .
  • Methods of Application: The researchers examined the effects of sarcosine and N,N-dimethylglycine on NMDA receptor-mediated excitatory field potentials .
  • Results or Outcomes: The study found that the response amplitude was strongly dependent on glycine concentration .

properties

IUPAC Name

2-[methyl(phenylmethoxycarbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-12(7-10(13)14)11(15)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWFTZNMONHKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068187
Record name Glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-
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Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-

CAS RN

39608-31-6
Record name N-Methyl-N-[(phenylmethoxy)carbonyl]glycine
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Record name N-Carbobenzoxysarcosine
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Record name 39608-31-6
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Record name Glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-
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Record name Glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-
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Record name N-CARBOBENZOXYSARCOSINE
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Synthesis routes and methods I

Procedure details

The oxazolidinone from Cbz-glycine (221 mg, 1.0 mmole) was dissolved in 10 ml of CHCl3 and triethylsilane (193 ∥l=174 mg, 1.5 mmoles) and trifluoroacetic acid (770 μl, 10 mmoles) were added. The solution was stirred at room temperature for 2 hrs. and concentrated in vacuo. CHCl3 was added and the solution was reconcentrated to a colorless oil. Silica gel chromatography gave 107 mg (48%) of Cbz-sarcosine, identified by NMR (N-Me, 2.98 ppm) and amino acid analysis.
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0 (± 1) mol
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221 mg
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10 mL
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174 mg
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770 μL
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Yield
48%

Synthesis routes and methods II

Procedure details

N-methylglycine (7.0 g) was added to water (50 ml) and the pH of the solution adjusted to 9 with solid sodium bicarbonate. The solution was cooled to 0° C. and stirred vigorously, while benzyl chloroformate (19 ml) was added dropwise over 20 minutes. The mixture was stirred for a further 2 hours at 0° C. and an additional 2 hours at room temperature, then extracted with diethyl ether (2×130 ml). The aqueous solution was then acidified to pH 3 with 5N HCl and the product isolated by extraction with ethyl acetate (2×130 ml). The combined organic extracts were dried over anhydrous sodium sulphate and the solution concentrated in vacuo to give N-(benzyloxycarbonyl)-N-methylglycine as a pale yellow oil (16.2 g).
Quantity
7 g
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50 mL
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0 (± 1) mol
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19 mL
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Synthesis routes and methods III

Procedure details

26.7 g (0.3 mol) of sarcosine were dissolved in 150 m (0.3 mol) of 2-N sodium hydroxide. The resulting solution was stirred at 0° C. while 75 ml of 4-N sodium hydroxide and 51.3 ml (ca 360 mmol) of benzyl chloroformate were added alternately and portionwise over a period of 0.5 hour, the temperature being held below 5° C. The mixture was stirred for a further 1 hour while the temperature was allowed to rise to room temperature. The mixture was then extracted with two 300 ml portions of diethyl ether. The aqueous layer was separated, cooled to 0° C. and, while stirring, made acid to Congo red with ca 25 ml of concentrated hydrochloric acid. The mixture was stirred for 1 hour while allowing the temperature to rise to room temperature. The mixture was then extracted with three 300 ml portions of diethyl ether, the combined extracts were dried over sodium sulphate and evaporated to give ca 64 g of N-benzyloxycarbonyl-sarcosine in the form of an oil.
Quantity
26.7 g
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reactant
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[Compound]
Name
2-N
Quantity
0.3 mol
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0 (± 1) mol
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[Compound]
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4-N
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75 mL
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51.3 mL
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

This material was prepared following the method of R. S. Tipton and B. A. Pawson [J. Org. Chem., 26, 4648 (1961)]. Sarcosine (8.90 g, 1.0 mole) was dissolved in 500 ml of 2 N sodium hydroxide with cooling in an ice bath. Simultaneously, 550 ml of 2 N sodium hydroxide and benzyl chloroformate [196 g (95%), 1.095 moles] were added over a period of one hour with rapid stirring. The resulting reaction mixture was stirred for about 18 hours at ambient temperature, after which time it was extracted with three 250 ml portions of diethyl ether. Ethyl acetate (500 ml) was then added to the aqueous phase, followed by the careful addition of 200 ml of concentrated hydrochloric acid. The organic layer was separated, washed with two 500 ml portions of water followed by 300 ml of saturated sodium chloride solution, and dried over anhydrous magnesium sulfate. Evaporation of the solvent under reduced pressure after removal of the drying agent by filtration gave 213 g (95%) of N-phenylmethoxycarbonyl-sarcosine as an oil which was identified by nmr spectroscope and used without further purification.
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8.9 g
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reactant
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500 mL
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196 g
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550 mL
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solvent
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Synthesis routes and methods V

Procedure details

A solution of ethyl 2-(((benzyloxy)carbonyl)(methyl)amino)acetate (2.66 mg, 10.6 mmol, prepared the previous step) in MeOH (24 mL) and THF (5 mL) and treated with a solution of LiOH (12 mL, 54 mmol, 4.52 M in water). After stirring at room temperature for 3 hours, the pH was adjusted to ˜5 by the addition of aqueous HCl. After extraction with ethyl acetate, the organic layer was dried over Na2SO4 and concentrated in vacuo to yield the product.
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24 mL
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5 mL
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12 mL
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